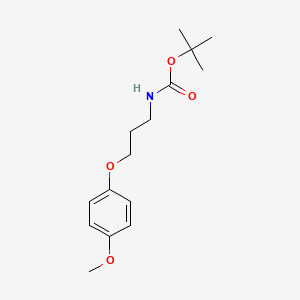
N-Boc-3-(4-methoxyphenoxy)-1-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-3-(4-methoxyphenoxy)-1-propanamine is a chemical compound that belongs to the class of organic compounds known as carbamates. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, a 4-methoxyphenoxy group attached to the third carbon of the propanamine chain. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-(4-methoxyphenoxy)-1-propanamine typically involves the following steps:
Protection of the amine group: The amine group of 3-(4-methoxyphenoxy)-1-propanamine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Formation of the final product: The protected amine is then reacted with 4-methoxyphenol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-(4-methoxyphenoxy)-1-propanamine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of 3-(4-hydroxyphenoxy)-1-propanamine.
Reduction: Formation of 3-(4-methoxyphenoxy)-1-propanamine.
Substitution: Formation of 3-(4-methoxyphenoxy)-1-propanamine.
Scientific Research Applications
N-Boc-3-(4-methoxyphenoxy)-1-propanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-3-(4-methoxyphenoxy)-1-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, allowing the free amine to interact with its target. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-Boc-3-(4-hydroxyphenoxy)-1-propanamine
- N-Boc-3-(4-chlorophenoxy)-1-propanamine
- N-Boc-3-(4-nitrophenoxy)-1-propanamine
Uniqueness
N-Boc-3-(4-methoxyphenoxy)-1-propanamine is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific pharmacological activities.
Properties
Molecular Formula |
C15H23NO4 |
|---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
tert-butyl N-[3-(4-methoxyphenoxy)propyl]carbamate |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(17)16-10-5-11-19-13-8-6-12(18-4)7-9-13/h6-9H,5,10-11H2,1-4H3,(H,16,17) |
InChI Key |
XLPHGHVVNRKKGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















